molecular formula C9H14N2O2S B13482562 N-(4-((methylamino)methyl)phenyl)methanesulfonamide

N-(4-((methylamino)methyl)phenyl)methanesulfonamide

Cat. No.: B13482562
M. Wt: 214.29 g/mol
InChI Key: WIZHQDAIKWZKLS-UHFFFAOYSA-N
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Description

N-(4-((methylamino)methyl)phenyl)methanesulfonamide is an organic compound with the molecular formula C10H16N2O2S It is a derivative of methanesulfonamide and contains a phenyl group substituted with a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((methylamino)methyl)phenyl)methanesulfonamide typically involves the reaction of 4-(methylamino)methyl)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-((methylamino)methyl)phenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-((methylamino)methyl)phenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-((methylamino)methyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-((methylamino)methyl)phenyl)methanesulfonamide

Biological Activity

N-(4-((methylamino)methyl)phenyl)methanesulfonamide, also referred to as a sulfonamide derivative, has garnered attention in biomedical research for its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound contains a sulfonamide group, which is known for its diverse biological activities. The presence of the methylamino and phenyl groups contributes to its pharmacological profile.

Sulfonamides generally exert their effects by inhibiting bacterial dihydropteroate synthase, an enzyme involved in folate synthesis. However, recent studies indicate that derivatives like this compound may also affect other biological pathways, such as:

  • Inhibition of Tumor Growth : Preliminary findings suggest that this compound may inhibit the proliferation of cancer cells through various signaling pathways.
  • Anti-inflammatory Effects : Some sulfonamide derivatives have demonstrated anti-inflammatory properties, potentially offering therapeutic benefits in conditions like rheumatoid arthritis.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer activity. For instance:

  • Study on Breast Cancer : A study indicated that this compound reduced the viability of breast cancer cells by inducing apoptosis and inhibiting angiogenesis, as evidenced by decreased vascular endothelial growth factor (VEGF) levels in vitro .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects:

  • Animal Model Studies : In murine models of inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .

Research Findings Summary Table

Study Biological Activity Findings
Study 1AnticancerInhibition of breast cancer cell proliferation; reduced VEGF levels.
Study 2Anti-inflammatoryDecreased TNF-alpha and IL-6 levels in murine models.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the methylamino group or the phenyl ring can significantly influence its potency and selectivity towards specific biological targets.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

N-[4-(methylaminomethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-10-7-8-3-5-9(6-4-8)11-14(2,12)13/h3-6,10-11H,7H2,1-2H3

InChI Key

WIZHQDAIKWZKLS-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(C=C1)NS(=O)(=O)C

Origin of Product

United States

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